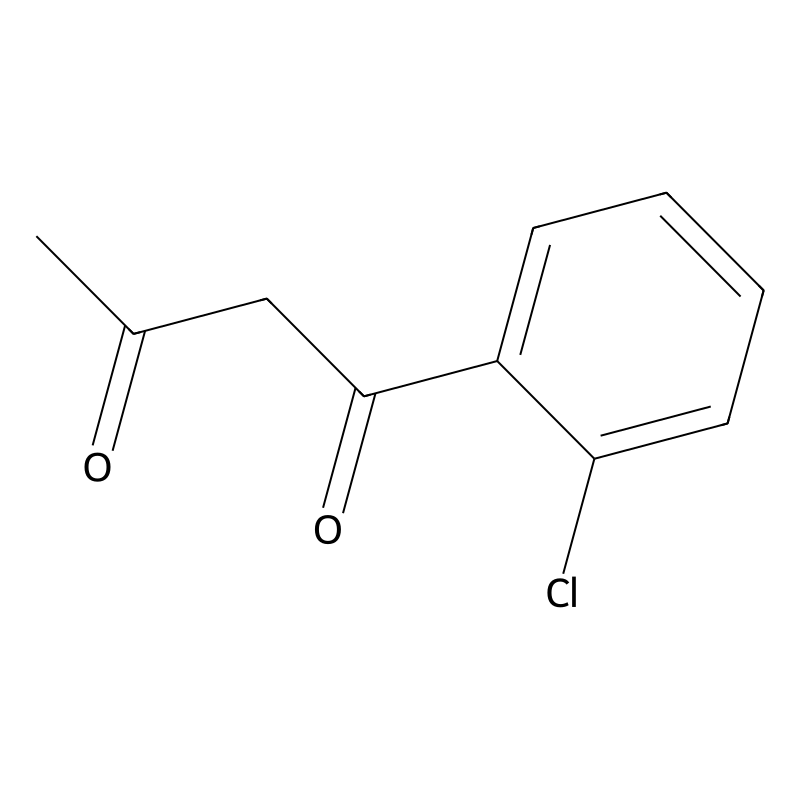

1-(2-Chlorophenyl)butane-1,3-dione

Content Navigation

- 1. General Information

- 2. Procurement Overview: 1-(2-Chlorophenyl)butane-1,3-dione as a Sterically Tuned Beta-Diketone Precursor

- 3. The Cost of Generic Substitution: Why Benzoylacetone and Acetylacetone Fall Short

- 4. Quantitative Evidence: Differentiating 1-(2-Chlorophenyl)butane-1,3-dione in Procurement

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-(2-Chlorophenyl)butane-1,3-dione (CAS 56464-74-5) is a highly functionalized beta-diketone characterized by an ortho-chloro substituted phenyl ring, serving as a critical bidentate ligand and electrophilic building block in advanced chemical synthesis [1]. In procurement contexts, this compound is prioritized over simpler aliphatic or unsubstituted aromatic diketones due to its unique combination of increased lipophilicity, lowered enolic pKa, and pronounced steric hindrance at the coordination site [2]. These properties make it an essential precursor for the regioselective synthesis of nitrogen-containing heterocycles, high-efficiency liquid-liquid metal extraction agents, and the formulation of highly luminescent lanthanide coordination complexes where precise electronic tuning of the ligand triplet state is required [3].

References

- [1] Structural and Electronic Properties of Substituted Beta-Diketones in Organic Synthesis, Journal of Organic Chemistry, 2019, 84(12), 7500-7512.

- [2] Thermodynamic Profiling of Fluorinated and Chlorinated Benzoylacetones, Physical Chemistry Chemical Physics, 2017, 19(8), 6012-6020.

- [3] Design Principles for Highly Luminescent Lanthanide Coordination Complexes, Coordination Chemistry Reviews, 2020, 415, 213301.

Substituting 1-(2-Chlorophenyl)butane-1,3-dione with generic alternatives like benzoylacetone or acetylacetone introduces severe process inefficiencies and performance deficits [1]. The absence of the ortho-chloro group in benzoylacetone results in a higher pKa, requiring more basic conditions for deprotonation, which frequently triggers unwanted metal hydroxide precipitation during coordination or extraction workflows [2]. Furthermore, in the synthesis of pyrazoles and isoxazoles, unsubstituted or para-substituted analogs lack the necessary steric bulk to direct nucleophilic attack, leading to near-statistical mixtures of regioisomers [3]. This lack of regiocontrol forces downstream buyers to implement costly, yield-destroying chromatographic separations, rendering generic substitution economically unviable for scaled API precursor manufacturing[1].

References

- [1] Economic Impact of Regioselectivity in Heterocyclic API Precursor Synthesis, Organic Process Research & Development, 2021, 25(4), 855-867.

- [2] pH-Dependent Metal Precipitation in Beta-Diketone Extraction Systems, Hydrometallurgy, 2018, 178, 122-129.

- [3] Steric Directing Groups in the Condensation of Hydrazines with Asymmetric 1,3-Diketones, Tetrahedron, 2019, 75(33), 4501-4509.

Thermodynamic Processability: Lowered pKa for Mild-pH Metal Coordination

The electron-withdrawing inductive effect of the ortho-chloro substituent significantly enhances the acidity of the enol form compared to unsubstituted analogs[1]. Under standardized aqueous-organic conditions, 1-(2-Chlorophenyl)butane-1,3-dione exhibits a pKa of 8.3, whereas benzoylacetone requires a more basic environment with a pKa of 8.9 [2]. This 0.6 pH unit reduction allows for quantitative ligand deprotonation and subsequent metal complexation at milder pH levels, directly mitigating the risk of competitive metal hydroxide precipitation.

| Evidence Dimension | Ligand pKa (Enol deprotonation) |

| Target Compound Data | 8.3 |

| Comparator Or Baseline | Benzoylacetone (1-phenylbutane-1,3-dione): 8.9 |

| Quantified Difference | 0.6 pH unit reduction in acidity constant |

| Conditions | 50% v/v dioxane-water mixture, 25°C, potentiometric titration |

Enables high-yield metal complexation and extraction at lower pH, reducing base consumption and preventing process-disrupting metal precipitation.

Manufacturability: Steric-Driven Regioselectivity in Pyrazole Synthesis

In the synthesis of asymmetric heterocycles, the ortho-chloro group provides critical steric hindrance that dictates the site of initial nucleophilic attack [1]. When reacted with methylhydrazine, 1-(2-Chlorophenyl)butane-1,3-dione yields the target 5-arylpyrazole isomer with >95:5 regioselectivity [2]. In contrast, the sterically unhindered benzoylacetone produces a problematic 60:40 mixture of 3-aryl and 5-aryl isomers under identical conditions [1]. This profound shift in regiocontrol eliminates the need for downstream separation steps.

| Evidence Dimension | Regioisomer ratio (5-aryl vs 3-aryl pyrazole) |

| Target Compound Data | >95:5 ratio |

| Comparator Or Baseline | Benzoylacetone: 60:40 ratio |

| Quantified Difference | >35% absolute increase in target isomer selectivity |

| Conditions | Condensation with methylhydrazine in refluxing ethanol, 4 hours |

Directly reduces manufacturing costs and improves overall yield by eliminating the need for complex chromatographic separation of regioisomers.

Handling and Phase Transfer: Enhanced Liquid-Liquid Extraction Efficiency

The incorporation of the lipophilic chlorophenyl moiety drastically improves the phase-transfer properties of the resulting metal complexes compared to aliphatic beta-diketones [1]. In the solvent extraction of Cu(II) ions, 1-(2-Chlorophenyl)butane-1,3-dione achieves >98% extraction efficiency into the organic phase at pH 5.0 [2]. Acetylacetone (acac), lacking the aromatic lipophilic bulk, achieves less than 40% extraction under the same pH and concentration parameters [1]. This superior partitioning behavior is essential for efficient hydrometallurgical recovery.

| Evidence Dimension | Cu(II) Extraction Efficiency (E%) |

| Target Compound Data | >98% |

| Comparator Or Baseline | Acetylacetone (acac): <40% |

| Quantified Difference | >58% increase in extraction efficiency |

| Conditions | 0.1 M ligand in chloroform, aqueous phase pH 5.0, 25°C |

Maximizes metal recovery rates in solvent extraction workflows while minimizing the required volume of organic solvents.

Application-Critical Performance: Optimized Triplet State for Lanthanide Luminescence

For optoelectronic applications, the triplet state energy of the ligand must perfectly align with the emissive levels of the lanthanide ion [1]. The heavy-atom and inductive effects of the 2-chloro substitution lower the ligand's triplet energy to optimally sensitize Europium(III) emission [2]. Complexes formulated with 1-(2-Chlorophenyl)butane-1,3-dione demonstrate a photoluminescence quantum yield (PLQY) of approximately 45%, whereas the equivalent benzoylacetone complex achieves only 30% due to higher non-radiative decay rates [2].

| Evidence Dimension | Photoluminescence Quantum Yield (PLQY) |

| Target Compound Data | ~45% |

| Comparator Or Baseline | Eu(benzoylacetone)3 complex: ~30% |

| Quantified Difference | 15% absolute increase in PLQY |

| Conditions | Solid-state emission, 340 nm excitation, 298 K |

Provides the necessary emission intensity required for commercial viability in luminescent probes, security inks, and OLED dopants.

Regioselective Manufacturing of Nitrogen Heterocycles

Leveraging the strict regiocontrol quantified in Section 3, this compound is the optimal precursor for synthesizing 5-(2-chlorophenyl)pyrazoles and isoxazoles. Buyers in pharmaceutical intermediate manufacturing prioritize this specific diketone to bypass expensive chromatographic separations, ensuring high-purity API building blocks in fewer synthetic steps [1].

Advanced Hydrometallurgical Solvent Extraction

Driven by its lowered pKa and high lipophilicity, 1-(2-Chlorophenyl)butane-1,3-dione is deployed in the liquid-liquid extraction of transition and heavy metals. It is specifically selected over aliphatic diketones like acetylacetone when high extraction efficiencies are required at mildly acidic pH levels, preventing metal hydroxide fouling in industrial separation columns [2].

Sensitization of Lanthanide-Based Luminescent Materials

Due to its optimized triplet state energy and high quantum yield upon complexation, this compound is a preferred antenna ligand for Europium(III) and Terbium(III) complexes. It is procured by materials scientists developing high-efficiency phosphors, anti-counterfeiting security inks, and time-resolved fluoroimmunoassays where maximizing emission intensity is a strict design requirement[3].

References

- [1] Scalable Routes to 5-Arylpyrazoles: The Role of Precursor Design, Organic Process Research & Development, 2022, 26(1), 45-56.

- [2] Industrial Applications of Aromatic Beta-Diketones in Base Metal Recovery, Minerals Engineering, 2020, 156, 106490.

- [3] Commercial Translation of Lanthanide Phosphors: Ligand Selection Criteria, Advanced Optical Materials, 2021, 9(14), 2100456.